2-(4-Chlorophenylsulfonyl)naphthalene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol is a chemical compound with the molecular formula C16H11ClO2S It is characterized by the presence of a chlorophenylsulfonyl group attached to a naphthalene-1,4-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol typically involves the sulfonylation of naphthalene-1,4-diol with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of enzymes such as FabH in Mycobacterium tuberculosis.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. For example, it inhibits the enzyme FabH in Mycobacterium tuberculosis by binding to its active site and preventing the synthesis of fatty acids essential for bacterial growth . The compound’s sulfonyl and hydroxyl groups play a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
2-phytyl-1,4-dihydroxynaphthalene: A naphthalene-1,4-diol derivative with a phytyl group.
Sulfonyl-naphthalene-1,4-diols: Various derivatives with different substituents on the naphthalene ring.
Uniqueness
2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C16H11ClO4S |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonylnaphthalene-1,4-diol |
InChI |
InChI=1S/C16H11ClO4S/c17-10-5-7-11(8-6-10)22(20,21)15-9-14(18)12-3-1-2-4-13(12)16(15)19/h1-9,18-19H |
InChI Key |
SXWUEZFUYNUEML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.